N-(3-fluoro-4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
Description
N-(3-fluoro-4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a pyrazolo-pyrazine derivative characterized by a 4-methylphenyl substituent at the pyrazolo[1,5-a]pyrazin-4-one core and a 3-fluoro-4-methylphenyl acetamide side chain. Its synthesis likely involves coupling α-chloroacetamide intermediates with pyrazolo-pyrazinone precursors under basic conditions, a method analogous to related compounds (e.g., cesium carbonate in dry DMF for oxadiazole derivatives) .
Properties
Molecular Formula |
C22H19FN4O2 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C22H19FN4O2/c1-14-3-6-16(7-4-14)19-12-20-22(29)26(9-10-27(20)25-19)13-21(28)24-17-8-5-15(2)18(23)11-17/h3-12H,13H2,1-2H3,(H,24,28) |
InChI Key |
BVCMEYGCUWKSEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=C(C=C4)C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in the synthesis include fluoro-substituted anilines, pyrazolo[1,5-a]pyrazin-4-ones, and acylating agents. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced analytical techniques ensures consistent product quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Substitution: The fluoro and methyl groups on the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Fluorine Substitution: The 3-fluoro group in the target compound likely enhances metabolic stability and membrane permeability compared to non-fluorinated analogues (e.g., benzodioxol derivatives) .
Example Comparisons :
- Target Compound : Likely synthesized via coupling of 2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl acetic acid with 3-fluoro-4-methylphenylamine, similar to ’s method for oxadiazole derivatives .
- N-benzyl-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide : Prepared via Suzuki-Miyaura cross-coupling, as seen in ’s palladium-catalyzed reactions .
Yield and Efficiency :
Biological Activity
N-(3-Fluoro-4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure that includes a fluorinated aromatic ring and a pyrazolo[1,5-a]pyrazine moiety. Its molecular formula is with a molecular weight of approximately 390.462 g/mol. The presence of the fluorine atom and the pyrazole ring is significant for its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
- Anticancer Properties : Compounds with similar structures have been studied for their potential to inhibit tumor growth.
- Enzyme Inhibition : Certain analogs have demonstrated the ability to inhibit key enzymes involved in metabolic pathways.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets, including enzymes and receptors. For instance, studies on related compounds have shown that they can inhibit tyrosinase, an enzyme involved in melanin production, which is crucial for skin pigmentation and has implications in melanoma treatment.
Inhibitory Effects
A study conducted on structurally related compounds reported IC50 values indicating their potency as inhibitors. The following table summarizes the inhibitory effects observed:
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| Compound A | 0.19 ± 0.34 | Tyrosinase |
| Compound B | 1.72 ± 0.18 | Tyrosinase |
| Kojic Acid (Reference) | 17.76 ± 0.18 | Tyrosinase |
These findings suggest that modifications in the chemical structure can significantly enhance inhibitory potency.
Case Studies
- Antimicrobial Activity : A derivative of the compound was tested against various bacterial strains, showing promising results in inhibiting growth.
- Anticancer Studies : In vitro studies indicated that certain derivatives could induce apoptosis in cancer cell lines, suggesting potential as anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
